17-Allylamino-17-demethoxygeldanamycin is classified as a small molecule inhibitor of Hsp90. It is synthesized from the natural product geldanamycin, which is produced by the bacterium Streptomyces hygroscopicus. The compound is notable for its improved solubility and reduced hepatotoxicity compared to its parent compound, making it a candidate for therapeutic applications in oncology .
The synthesis of 17-Allylamino-17-demethoxygeldanamycin typically involves several steps, starting from geldanamycin. Key methods include:
The molecular formula of 17-Allylamino-17-demethoxygeldanamycin is . The structure features a complex polycyclic framework characteristic of ansamycins, with a distinctive allylamino side chain at the 17-position.
The primary chemical reaction involving 17-Allylamino-17-demethoxygeldanamycin is its interaction with Hsp90. This interaction leads to:
The mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves several key processes:
Studies have demonstrated that formulations such as liposomes can significantly enhance the bioavailability and therapeutic efficacy of 17-Allylamino-17-demethoxygeldanamycin by improving its pharmacokinetic properties .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3